molecular formula C5H10N4 B11747046 1-ethyl-2-hydrazinyl-1H-imidazole

1-ethyl-2-hydrazinyl-1H-imidazole

Cat. No.: B11747046
M. Wt: 126.16 g/mol
InChI Key: FBFWIUBVTXQQCW-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydrazinyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethyl group at the first position and a hydrazinyl group at the second position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-hydrazinyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl-substituted imidazole with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydrazinyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-hydrazinyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydrazinyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with metal ions essential for enzymatic function. The hydrazinyl group can form stable complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 1-Methyl-2-hydrazinyl-1H-imidazole
  • 2-Hydrazinyl-1H-imidazole
  • 1-Ethyl-1H-imidazole

Uniqueness: 1-Ethyl-2-hydrazinyl-1H-imidazole is unique due to the presence of both an ethyl and a hydrazinyl group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The hydrazinyl group enhances its potential as a ligand for metal ions, while the ethyl group influences its solubility and overall stability .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

(1-ethylimidazol-2-yl)hydrazine

InChI

InChI=1S/C5H10N4/c1-2-9-4-3-7-5(9)8-6/h3-4H,2,6H2,1H3,(H,7,8)

InChI Key

FBFWIUBVTXQQCW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1NN

Origin of Product

United States

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